molecular formula C9H10BNO2 B1426786 1-Methylindole-7-boronic acid CAS No. 1443380-07-1

1-Methylindole-7-boronic acid

Cat. No.: B1426786
CAS No.: 1443380-07-1
M. Wt: 174.99 g/mol
InChI Key: QDSZQBBGYYIBAE-UHFFFAOYSA-N
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Description

1-Methylindole-7-boronic acid is a boronic acid derivative of 1-methylindole. Indole derivatives are significant in various fields due to their biological activities and applications in material chemistry. The boronic acid group in this compound makes it particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

1-Methylindole-7-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds, which can have various applications in fields such as pharmaceuticals, materials science, and chemical synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a wide range of conditions. Additionally, the stability of this compound suggests that it may be resistant to degradation under various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindole-7-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-methylindole using boron reagents. The reaction typically employs palladium catalysts and proceeds under mild conditions. For instance, the palladium-catalyzed multicomponent reaction of indole boronic acids includes the 1,1-diarylation of terminal alkenes by means of boronic acids and aryldiazonium salts .

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylindole-7-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Methylindole-3-boronic acid
  • 2-Methylindole-7-boronic acid
  • Indole-7-boronic acid

Uniqueness: 1-Methylindole-7-boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the boronic acid group at the 7-position of the indole ring provides distinct chemical properties compared to other indole boronic acids .

Properties

IUPAC Name

(1-methylindol-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSZQBBGYYIBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443380-07-1
Record name (1-methyl-1H-indol-7-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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